2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile

Catalog No.
S6429646
CAS No.
153274-57-8
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile

CAS Number

153274-57-8

Product Name

2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile

IUPAC Name

2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,9,12H,1H2

InChI Key

YRKFAVUBNBGXGF-UHFFFAOYSA-N

SMILES

C=C(C#N)C(C1=CC=CC=N1)O

Canonical SMILES

C=C(C#N)C(C1=CC=CC=N1)O

2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile is a chemical compound characterized by the molecular formula C9H8N2OC_9H_8N_2O and a molecular weight of approximately 160.17 g/mol. This compound features a pyridine ring substituted with a hydroxymethyl group and a prop-2-enenitrile moiety, making it structurally significant in various chemical and biological contexts. The compound is known for its potential applications in medicinal chemistry and organic synthesis.

The reactivity of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile can be attributed to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
  • Reduction: The nitrile group can be reduced to form amines, such as 2-(aminomethyl)pyridine.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, leading to various substituted pyridine derivatives depending on the nucleophile involved .

Research has indicated that 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile exhibits potential biological activities, particularly:

  • Antimicrobial Properties: Investigations suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary studies indicate that it may have effects on cancer cell lines, possibly through mechanisms involving enzyme inhibition or apoptosis induction .

The synthesis of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile typically involves the following methods:

  • Condensation Reaction: A common synthetic route involves the reaction of pyridine-2-carbaldehyde with an appropriate nitrile under acidic or basic conditions to yield the desired product.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions using oxidizing agents.
  • Alkylation: Methylene groups can be added via alkylation reactions to enhance the compound's reactivity and biological activity .

2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for designing novel therapeutic agents targeting various diseases.
  • Material Science: It is utilized in developing new materials and chemical processes due to its unique chemical properties .

Studies on 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile have focused on its interactions with biological targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the nitrile group allows for diverse chemical reactivity. This dual functionality enables the compound to modulate biological pathways effectively, making it a candidate for further research in drug design and development .

Several compounds share structural similarities with 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile:

Compound NameMolecular FormulaUnique Features
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrileC9H8N2ODifferent position of the hydroxymethyl group
2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrileC9H8N2OHydroxymethyl group at the para position
3-Pyridinepropanenitrile, β-hydroxy-α-methyleneC9H8N2OLacks the propene structure

Uniqueness

The uniqueness of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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